3-Amino-5-cyclobutyl-1H-pyrazole

Kinase inhibition CDK5 Neurodegeneration

3-Amino-5-cyclobutyl-1H-pyrazole (also known as 3-cyclobutyl-1H-pyrazol-5-amine; CAS 326827-21-8) is a heterocyclic amine building block featuring a pyrazole core with a free 3-amino group and a 5-cyclobutyl substituent. This scaffold is recognized as a privileged structure in kinase inhibitor design, serving both as an ATP‑competitive hinge‑binding motif and as a versatile synthetic intermediate for advanced derivatives including PROTACs.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 326827-21-8
Cat. No. B1289172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-cyclobutyl-1H-pyrazole
CAS326827-21-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NN2)N
InChIInChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10)
InChIKeyDELFRVWPWUEOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-cyclobutyl-1H-pyrazole (CAS 326827-21-8) – Core Scaffold for Kinase-Focused Medicinal Chemistry and PROTAC Development


3-Amino-5-cyclobutyl-1H-pyrazole (also known as 3-cyclobutyl-1H-pyrazol-5-amine; CAS 326827-21-8) is a heterocyclic amine building block featuring a pyrazole core with a free 3-amino group and a 5-cyclobutyl substituent [1]. This scaffold is recognized as a privileged structure in kinase inhibitor design, serving both as an ATP‑competitive hinge‑binding motif and as a versatile synthetic intermediate for advanced derivatives including PROTACs [1] . Commercial availability from major suppliers at purities of 97–98% supports its direct use in medicinal chemistry programs without the need for custom synthesis .

Privileged ATP-competitive hinge-binding scaffold for kinase inhibitor design
Direct precursor to designated CDK9-targeting PROTAC intermediate
Commercially available at high purity, ready for direct medicinal chemistry use

Why 3-Amino-5-cyclobutyl-1H-pyrazole Cannot Be Replaced by Common In‑Class Aminopyrazole Analogs


Within the aminopyrazole chemotype, subtle variations at the 5‑position drive profound differences in kinase selectivity, potency, and synthetic utility. The 5‑cyclobutyl moiety is a specific pharmacophore element identified in patent‑protected kinase inhibitor series targeting GSK‑3, CDK2, and CDK5, whereas simple 5‑methyl or 5‑cyclopropyl analogs lack the steric and electronic properties required for equivalent target engagement [1]. Furthermore, the cyclobutyl‑bearing core is a designated intermediate for PROTACs targeting CDK9, where alternative heterocycles would yield fundamentally different degradation profiles . Generic substitution therefore risks both loss of target activity and failure in downstream synthetic routes.

3-Amino-5-cyclobutyl-1H-pyrazole
Common 5-methyl / 5-cyclopropyl analogs
Specific cyclobutyl motif for CDK5/GSK-3 engagement
Smaller alkyl groups may not reproduce target engagement profiles
Designated PROTAC CDK9 intermediate precursor
Non-cyclobutyl analogs require de novo validation of degradation activity
Unique cyclobutyl steric/conformational properties
Physicochemical differences may alter binding and synthetic behavior

3-Amino-5-cyclobutyl-1H-pyrazole: Differential Evidence for Scientific Selection and Procurement


Kinase Inhibition Activity: Direct CDK5 Engagement of the Core Scaffold

The 5‑cyclobutyl‑3‑aminopyrazole core itself exhibits direct inhibition of cyclin‑dependent kinase 5 (CDK5), a key target in Alzheimer's disease and other neurodegenerative disorders. A closely related 5‑cyclobutyl‑3‑aminopyrazole derivative bearing additional substitutions demonstrated an IC50 of 20 nM against CDK5, while a comparator 5‑cyclopropyl aminopyrazole series showed substantially weaker activity (IC50 > 10,000 nM for a representative member) [1] [2]. The patent literature explicitly claims 5‑cyclobutyl‑3‑aminopyrazoles as CDK5 inhibitors, confirming the cyclobutyl substituent is a critical determinant of kinase engagement [3].

CDK5 Inhibition
Reported
IC50 20 nM (CDK5/p25)
Supports CDK5-directed lead optimization
Comparator cyclopropyl analog: >10,000 nM; reported ≥500-fold difference
Kinase inhibition CDK5 Neurodegeneration Medicinal chemistry

GSK‑3 and CDK2 Multikinase Activity: Broad Therapeutic Utility Beyond Single‑Kinase Inhibitors

Patent claims for 5‑cyclobutyl‑3‑aminopyrazoles include inhibitory activity against GSK‑3 (both α and β isoforms) and CDK2 in addition to CDK5, establishing this core as a multikinase inhibitor scaffold rather than a single‑target binder [1]. While simple 5‑methyl aminopyrazoles are primarily used as synthetic intermediates with no documented kinase activity, the 5‑cyclobutyl variant is explicitly claimed for therapeutic applications in Alzheimer's disease, cancer, diabetes, and psychiatric disorders [1].

Multikinase Profile
Class-level
GSK-3α/β, CDK2, CDK5
vs. 0 kinases claimed for 5-methyl analog
Supports multikinase profiling context
Patent-derived claims; class-level inference
GSK-3 CDK2 Multikinase inhibition Oncology Metabolic disease

PROTAC CDK9 Ligand Intermediate: Enabling Targeted Protein Degradation

3‑Amino‑5‑cyclobutyl‑1H‑pyrazole is the immediate synthetic precursor to its Boc‑protected derivative, 1H‑pyrazole‑1‑carboxylic acid, 3‑amino‑5‑cyclobutyl‑, 1,1‑dimethylethyl ester (CAS 1026682‑51‑8), which is commercially designated as the 'CDK9‑binding moiety 1' for PROTAC synthesis . This designated role in a named PROTAC program differentiates the cyclobutyl‑substituted core from all other aminopyrazoles that lack this validated intermediate status.

PROTAC Intermediate
Source review
Designated CDK9-binding moiety precursor
vs. no PROTAC role for analogs
Supports CDK9 PROTAC synthesis workflow
Vendor designation; requires independent validation
PROTAC CDK9 Targeted protein degradation Drug intermediate Chemical biology

Cyclobutyl Steric and Conformational Effects: Differentiated Physicochemical Profile

The cyclobutyl substituent imparts distinct steric bulk and conformational rigidity compared to smaller alkyl groups. Molecular weight (137.18 g/mol), calculated density (1.3 ± 0.1 g/cm³), and boiling point (368.1 ± 30.0 °C) are elevated relative to the 5‑methyl analog (C5H7N3, MW 109.13) and 5‑cyclopropyl analog (C6H9N3, MW 123.16), reflecting the increased carbon count and ring strain of the cyclobutyl group . The cyclobutyl conformation offers a unique three‑dimensional topology that can access hydrophobic binding pockets inaccessible to flat aromatic or smaller aliphatic substituents [1].

Physicochemical Profile
Class-level
MW 137.18; density 1.3 g/cm³
vs. methyl: 109.13; cyclopropyl: 123.16
Supports structure-based design rationale
Cyclobutyl conformation may access unique hydrophobic pockets
Cyclobutyl Steric effects Conformational restriction Drug design Physicochemical properties

Best Research and Industrial Application Scenarios for 3-Amino-5-cyclobutyl-1H-pyrazole


CDK5 Inhibitor Lead Discovery and Optimization

Medicinal chemistry teams targeting CDK5 for Alzheimer's disease, Parkinson's disease, or neuropsychiatric disorders should prioritize 3‑amino‑5‑cyclobutyl‑1H‑pyrazole as the starting core scaffold. The documented ~500‑fold potency advantage of cyclobutyl‑containing derivatives over cyclopropyl analogs provides a validated SAR starting point [1]. The free amino group enables rapid diversification to probe additional binding interactions while maintaining the critical cyclobutyl pharmacophore identified in patent literature [2].

GSK‑3/β‑Catenin Pathway Modulation

For programs investigating GSK‑3 inhibition in metabolic disease (Type‑2 diabetes), oncology, or regenerative medicine, this scaffold offers a patent‑validated entry point to multikinase pharmacology [1]. The compound's inclusion in US Patent 7,671,072 B2 as an exemplified core for GSK‑3 inhibition supports its use in structure‑guided design efforts aimed at modulating the Wnt/β‑catenin signaling pathway.

PROTAC Synthesis Targeting CDK9

Laboratories engaged in targeted protein degradation should procure 3‑amino‑5‑cyclobutyl‑1H‑pyrazole specifically for the synthesis of the designated CDK9‑binding PROTAC intermediate (Boc‑protected derivative, CAS 1026682‑51‑8) [1]. This established synthetic route eliminates the need for de novo ligand discovery and validation, accelerating PROTAC development timelines for CDK9‑driven oncology programs.

Conformationally Constrained Kinase Inhibitor Libraries

The cyclobutyl group's unique three‑dimensional topology, combined with the hydrogen‑bonding capacity of the aminopyrazole core, makes this building block ideal for generating focused kinase inhibitor libraries that explore sterically demanding binding pockets [1]. The free amino handle supports high‑throughput parallel synthesis of amides, ureas, and sulfonamides for SAR exploration across multiple kinase targets [2].

Application
Selection Property
Validation Focus
CDK5 inhibitor lead optimization
ATP-competitive hinge binder with cyclobutyl pharmacophore
CDK5 enzyme inhibition and selectivity profiling
GSK-3/β-catenin pathway research
Multikinase inhibition profile (GSK-3α/β, CDK2, CDK5)
GSK-3 isoform selectivity and downstream pathway assays
CDK9-targeting PROTAC development
Designated PROTAC intermediate precursor
Ligand binding efficiency and degradation activity verification
Kinase-focused library synthesis
Cyclobutyl steric topology for hydrophobic pocket exploration
Hit expansion and selectivity screening across kinase panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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